molecular formula C14H7F6NO3 B3040792 4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene CAS No. 240800-49-1

4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene

Cat. No.: B3040792
CAS No.: 240800-49-1
M. Wt: 351.2 g/mol
InChI Key: JMONHDKBMOQVKS-UHFFFAOYSA-N
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Description

4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene ( 240800-49-1) is a high-value chemical building block with a molecular formula of C 14 H 7 F 6 NO 3 and a molecular weight of 351.20 g/mol . This compound features a distinct molecular structure characterized by a central benzene ring linked through an ether bond to a second benzene ring that is substituted with both a nitro group and two highly electron-withdrawing trifluoromethyl groups. This specific architecture, particularly the presence of the trifluoromethyl groups, is known to enhance the lipophilicity, metabolic stability, and bioavailability of molecules, making them prime candidates for investigation in various advanced research fields . In pharmaceutical development , this compound serves as a critical synthetic intermediate for the creation of novel active molecules. Its structure is a key precursor in the synthesis of more complex amines, which are valuable for constructing compounds that interact with specific biological targets. The nitro group can be readily reduced to an aniline, which can then be further functionalized, for instance, into a benzylamine derivative like (4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine (CAS 771572-16-8) . Such derivatives are instrumental in medicinal chemistry research for probing biological pathways and developing potential therapeutic agents. Beyond pharmaceuticals, this nitrobenzene derivative holds significant promise in material science . Its molecular structure contributes to high thermal stability and chemical resistance, properties that are desirable in the development of advanced polymers, specialty coatings, and other high-performance materials designed to withstand harsh conditions . Researchers also value this compound for fundamental chemical studies , especially those exploring the effects of fluorination on chemical reactivity and physical properties. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

1-(4-nitrophenoxy)-3,5-bis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6NO3/c15-13(16,17)8-5-9(14(18,19)20)7-12(6-8)24-11-3-1-10(2-4-11)21(22)23/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMONHDKBMOQVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with 4-nitrochlorobenzene in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Oxidation: The phenoxy group can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium methoxide (NaOCH3) in methanol.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Nucleophilic substitution: Substituted nitrobenzenes.

    Reduction: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline.

    Oxidation: Oxidized phenoxy derivatives.

Scientific Research Applications

4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the electron-withdrawing properties of the trifluoromethyl groups and the nitro group. These interactions can modulate various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

a) 2-Nitro-1,4-bis(trifluoromethyl)benzene (CAS 6656-49-1)

  • Structure : Nitro group at position 2, trifluoromethyl groups at positions 1 and 3.
  • Key Differences : The altered substituent positions reduce steric hindrance compared to the meta-substituted target compound. This structural isomer exhibits distinct reactivity in electrophilic substitution reactions due to differing electronic effects .

b) 1-Methoxy-3,5-bis(trifluoromethyl)benzene (CAS 454-90-0)

  • Structure : Methoxy (-OCH₃) group replaces the nitro group.
  • Key Differences : The methoxy group is electron-donating, contrasting with the electron-withdrawing nitro group. This results in higher solubility in polar solvents and reduced stability under acidic conditions .

c) 3,5-Bis(trifluoromethyl)aniline (CAS 328-74-5)

  • Structure: Amino (-NH₂) group replaces the nitro group.
  • Key Differences: The amino group enhances nucleophilicity, enabling participation in coupling reactions. However, it is less thermally stable than the nitro derivative .
Pyrazole Derivatives with 3,5-Bis(trifluoromethyl)phenyl Moieties

Compounds such as 4-[3-[3,5-Bis(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid (e.g., compound 26, molecular weight 576.07) share the 3,5-bis(trifluoromethyl)phenyl group but incorporate pyrazole and carboxylic acid functionalities.

Data Tables

Table 1: Physical and Structural Comparison
Compound Name CAS RN Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene 328-75-6 259.10 -NO₂, -O-C₆H₃(CF₃)₂-3,5 71–72 (7 mmHg) 1.535
2-Nitro-1,4-bis(trifluoromethyl)benzene 6656-49-1 259.10 -NO₂ (position 2), -CF₃ (1,4) Not reported Not reported
1-Methoxy-3,5-bis(trifluoromethyl)benzene 454-90-0 244.11 -OCH₃, -CF₃ (3,5) Not reported Not reported
3,5-Bis(trifluoromethyl)aniline 328-74-5 229.12 -NH₂, -CF₃ (3,5) 85–87 (15 mmHg) 1.490

Research Findings and Key Insights

  • Electronic Effects: The nitro group in this compound enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. This contrasts with methoxy-substituted analogs, which favor electrophilic aromatic substitution .
  • Biological Activity: Pyrazole derivatives with 3,5-bis(trifluoromethyl)phenyl groups exhibit notable bioactivity (e.g., compound 26 inhibits fungal growth at IC₅₀ = 0.8 μM), whereas the target nitrobenzene compound lacks reported biological applications .
  • Synthetic Utility: The target compound’s stability under acidic conditions makes it preferable over amino-substituted analogs (e.g., 3,5-bis(trifluoromethyl)aniline) in harsh reaction environments .

Biological Activity

4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant studies that highlight its biological effects.

Chemical Structure and Properties

The compound features a nitro group and a bis(trifluoromethyl)phenoxy moiety, which contribute to its stability and reactivity. The trifluoromethyl groups enhance lipophilicity, potentially influencing the compound's interaction with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : It may modulate neurochemical pathways, offering potential therapeutic applications in neurodegenerative diseases.
  • Enzyme Inhibition : The compound interacts with specific enzymes, affecting their activity and leading to altered metabolic processes.

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Interaction : The compound binds to active sites of target enzymes, inhibiting their catalytic activity. This mechanism is crucial in modulating neurotransmitter levels and cellular signaling pathways.
  • Cell Signaling Modulation : By influencing key signaling molecules such as caspases and kinases, the compound can induce apoptosis in cancer cells while promoting survival in normal cells.
  • Gene Expression Alteration : The compound affects transcriptional activity of genes involved in cell cycle regulation and metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of proliferation in cancer cell lines
NeuroprotectiveModulation of neurotransmitter levels
Enzyme InhibitionInteraction with acetylcholinesterase

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound induced apoptosis through caspase activation pathways. The IC50 values varied across different cell lines, indicating selective activity.

Case Study 2: Neuroprotective Effects

In animal models of neurodegeneration, this compound showed potential neuroprotective effects at low doses. It reduced the severity of symptoms associated with neurodegenerative diseases by modulating cholinergic signaling pathways.

Dosage Effects

The biological activity of this compound is dose-dependent:

  • Low Doses : Neuroprotective effects observed with minimal toxicity.
  • High Doses : Potential hepatotoxicity and nephrotoxicity noted in studies, emphasizing the importance of dosage in therapeutic applications.

Metabolic Pathways

The metabolism of this compound primarily occurs in the liver via oxidation and conjugation reactions. Cytochrome P450 enzymes play a significant role in converting it into more water-soluble metabolites for excretion.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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